
N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic benefits in various diseases. It belongs to a class of compounds called thiazolidinediones, which have been shown to have anti-inflammatory, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
α-Glucosidase Inhibitory Activity
A series of compounds, including N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives, were synthesized and evaluated for their α-glucosidase inhibitory activity. Notably, certain derivatives showed very good inhibition, indicating potential applications in managing conditions like diabetes where α-glucosidase activity is a target (Koppireddi et al., 2014).
Antioxidant and Anti-inflammatory Properties
Novel derivatives of N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide were synthesized and found to possess significant antioxidant and anti-inflammatory activities. These activities were confirmed through various assays, suggesting their utility in therapeutic contexts related to oxidative stress and inflammation (Koppireddi et al., 2013).
Antibacterial Activity
These derivatives were also explored for their antibacterial properties. Studies demonstrated moderate to good activity against both gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents (Desai et al., 2008).
Hypoglycemic Activity
In vivo studies on novel derivatives of this compound revealed promising hypoglycemic activity in animal models. This suggests potential applications in treating conditions like diabetes (Nikalje et al., 2012).
Antimicrobial and Antifungal Activity
Further, these derivatives exhibited potent antimicrobial and antifungal properties, suggesting their utility in combating a range of microbial infections (Kumar et al., 2012).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3S/c12-6-1-3-7(4-2-6)13-9(15)5-8-10(16)14-11(17)18-8/h1-4,8H,5H2,(H,13,15)(H,14,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVNRBNPQQSOGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=O)S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)but-2-enamide](/img/structure/B2361883.png)
![3-fluoro-4-methoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2361886.png)
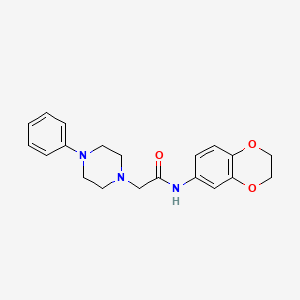
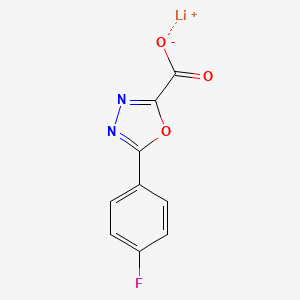
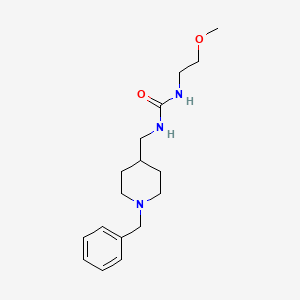
![5-Methyl-2-[[1-(2-phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2361891.png)
![2-cyclopropyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2361893.png)
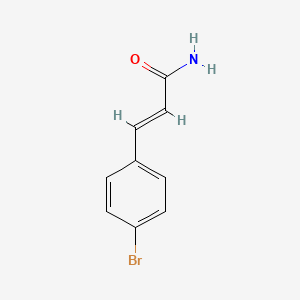
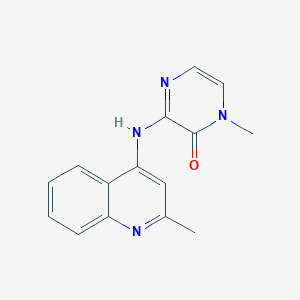



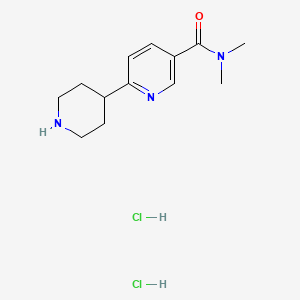
![4-[(4-chlorophenyl)carbonyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2361905.png)